molecular formula C4H9NO3 B009672 (2S,3R)-2-azaniumyl-3-hydroxybutanoate CAS No. 102783-05-1

(2S,3R)-2-azaniumyl-3-hydroxybutanoate

Cat. No.: B009672
CAS No.: 102783-05-1
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonine, also known as (2S)-threonine or L threonine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-Threonine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Threonine has been found throughout all human tissues, and has also been detected in most biofluids, including sweat, feces, breast milk, and cerebrospinal fluid. Within the cell, L-threonine is primarily located in the cytoplasm and mitochondria. L-Threonine exists in all eukaryotes, ranging from yeast to humans. In humans, L-threonine is involved in the threonine and 2-oxobutanoate degradation pathway, the gentamicin action pathway, the clindamycin action pathway, and the erythromycin action pathway. L-Threonine is a potentially toxic compound.
L-threonine is an optically active form of threonine having L-configuration. It has a role as a nutraceutical, a micronutrient, a Saccharomyces cerevisiae metabolite, a plant metabolite, an Escherichia coli metabolite, a human metabolite, an algal metabolite and a mouse metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, a threonine and a L-alpha-amino acid. It is a conjugate base of a L-threoninium. It is a conjugate acid of a L-threoninate. It is an enantiomer of a D-threonine. It is a tautomer of a L-threonine zwitterion.
Threonine is an essential amino acid in humans (provided by food), Threonine is an important residue of many proteins, such as tooth enamel, collagen, and elastin. An important amino acid for the nervous system, threonine also plays an important role in porphyrin and fat metabolism and prevents fat buildup in the liver. Useful with intestinal disorders and indigestion, threonine has also been used to alleviate anxiety and mild depression. (NCI04)

Mechanism of Action

L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids;  this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/

Properties

CAS No.

102783-05-1

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

(2S,3R)-2-azaniumyl-3-hydroxybutanoate

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1

InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH3+])O

SMILES

CC(C(C(=O)[O-])[NH3+])O

Canonical SMILES

CC(C(C(=O)[O-])[NH3+])O

Color/Form

Colorless crystals
Crystals

melting_point

256 dec °C
256 °C (decomposes)
256°C

80-68-2
7013-32-3
72-19-5

physical_description

Solid
White crystalline powder;  slight savoury aroma

solubility

97000 mg/L (at 25 °C)
0.98 M
Insoluble in ethanol, ethyl ether, chloroform
Insoluble in common neutral solvents
In water, 9.70X10+4 mg/L at 25 °C
97.0 mg/mL
Sparingly soluble in water;  Soluble in buffer systems pH 5.5
Practically insoluble (in ethanol)

Synonyms

Urea, polymer with 1,4-butanediol and formaldehyde, methylated

vapor_pressure

1.32X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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